molecular formula C18H24BrN3O3 B2638901 Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 2402830-67-3

Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate

Cat. No.: B2638901
CAS No.: 2402830-67-3
M. Wt: 410.312
InChI Key: XLBCVHBOIXKKDN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[35]nonane-8-carboxylate is a complex organic compound featuring a bromopyridine moiety and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the bromopyridine core. One common approach is the bromination of pyridine derivatives, followed by the formation of the spirocyclic structure through a series of reactions including amide bond formation and cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom on the pyridine ring can be oxidized to form a pyridine-N-oxide.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: Nucleophiles such as ammonia (NH3) or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Bromine-free pyridine derivatives.

  • Substitution: Aminopyridines or hydroxypyridines, depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound's interaction with biological targets can be studied to understand its potential as a therapeutic agent.

  • Medicine: It may serve as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

  • Industry: Its unique structure makes it useful in the design of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-butyl 5-bromonicotinate: This compound has a similar structure but lacks the spirocyclic framework.

  • Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decane-8-carboxylate: A closely related compound with a larger spirocyclic ring.

Uniqueness: The presence of the spirocyclic structure in tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate sets it apart from similar compounds, potentially leading to unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[35]nonane-8-carboxylate, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3O3/c1-17(2,3)25-16(24)21-8-4-7-18(10-21)11-22(12-18)15(23)13-5-6-14(19)20-9-13/h5-6,9H,4,7-8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBCVHBOIXKKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2)C(=O)C3=CN=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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